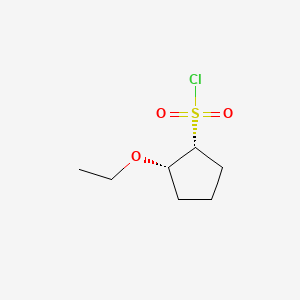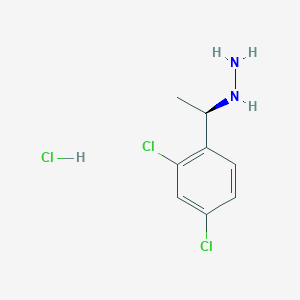
(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11Cl3N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazine group attached to a dichlorophenyl ethyl moiety, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride typically involves the reaction of ®-1-(2,4-dichlorophenyl)ethanol with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(R)-1-(2,4-Dichlorophenyl)ethanol+Hydrazine Hydrate→(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine
The resulting hydrazine compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to alter the structure and function of target proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride
- ®-(1-(2,4-Dichlorophenyl)ethyl)amine hydrochloride
- ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine sulfate
Uniqueness
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrazine group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H11Cl3N2 |
|---|---|
Peso molecular |
241.5 g/mol |
Nombre IUPAC |
[(1R)-1-(2,4-dichlorophenyl)ethyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H10Cl2N2.ClH/c1-5(12-11)7-3-2-6(9)4-8(7)10;/h2-5,12H,11H2,1H3;1H/t5-;/m1./s1 |
Clave InChI |
CNSJTJWZIWMNPC-NUBCRITNSA-N |
SMILES isomérico |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)NN.Cl |
SMILES canónico |
CC(C1=C(C=C(C=C1)Cl)Cl)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


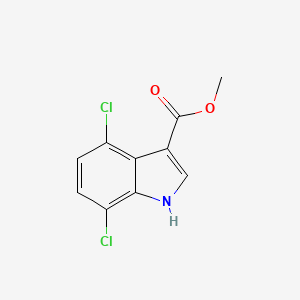



![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)
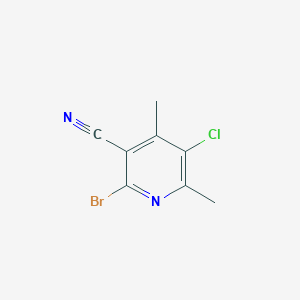


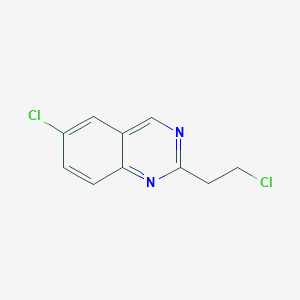
![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
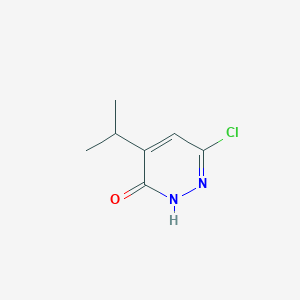
![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)
